

Application Notes & Protocols: Enantioselective Synthesis of (S)-Tetrahydrofuran-3-carboxylic Acid

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Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-carboxylic acid

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(S)-Tetrahydrofuran-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug development. Its stereodefined structure is incorporated into various pharmacologically active molecules, making its efficient and enantiomerically pure synthesis a topic of significant interest. These application notes provide a summary of synthetic strategies and a detailed protocol for the preparation of this compound.

The enantioselective synthesis of 3-substituted tetrahydrofurans can be broadly approached through two main strategies: chiral pool synthesis and asymmetric catalysis. Chiral pool synthesis utilizes readily available, inexpensive enantiopure starting materials, such as amino acids or carbohydrates, where the desired stereocenter is already established. Asymmetric catalysis, conversely, creates the chiral center from a prochiral substrate using a chiral catalyst or reagent.

Comparative Data of Enantioselective Methods

Various methods have been developed for the synthesis of chiral 3-substituted tetrahydrofuran derivatives. The following table summarizes key quantitative data from representative approaches, providing a comparative overview of their effectiveness.

Starting Material	Method / Catalyst	Product	Yield (%)	Enantiomeric Excess (ee%) / Diastereomeric Ratio (dr)	Reference
Dihydro-3(2H)-furanone	Biocatalysis (Alcohol Dehydrogenase PED)	(S)-3-Hydroxytetrahydrofuran	74.7	90% ee	[1]
L-Aspartic Acid	Chiral Pool Synthesis (Multi-step)	(S)-3-Amino Tetrahydrofuran HCl	High	>99% ee	[2] [3]
γ,δ -Unsaturated Alcohols	Cu-catalyzed Henry Reaction / Iodocyclization	2,5-Polysubstituted Tetrahydrofurans	High	Up to 97% ee	[4]
O-Alkynones	Ni-catalyzed Asymmetric Reductive Cyclization	Functionalized Chiral Tetrahydrofurans	Up to 99	>99:1 er	[5]
γ -Hydroxy Alkenes	Palladium-catalyzed Cyclization	Substituted Tetrahydrofurans	N/A	Up to >20:1 dr	[6]

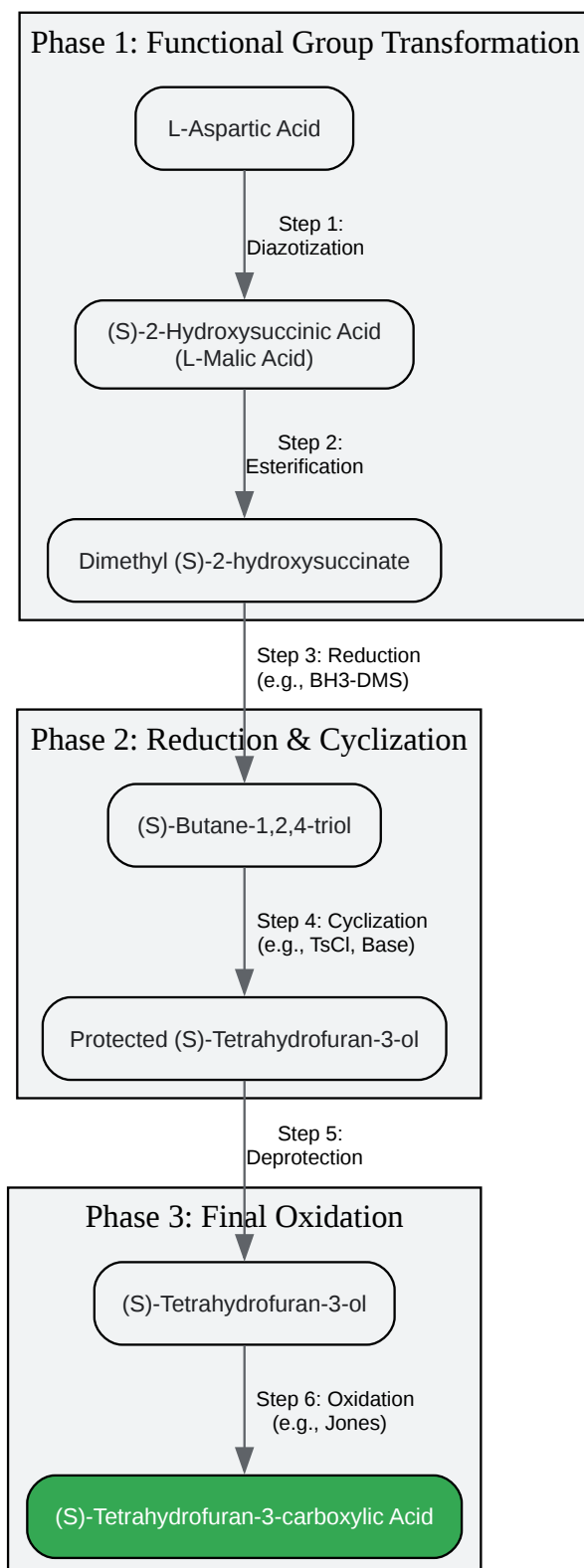
Experimental Protocols

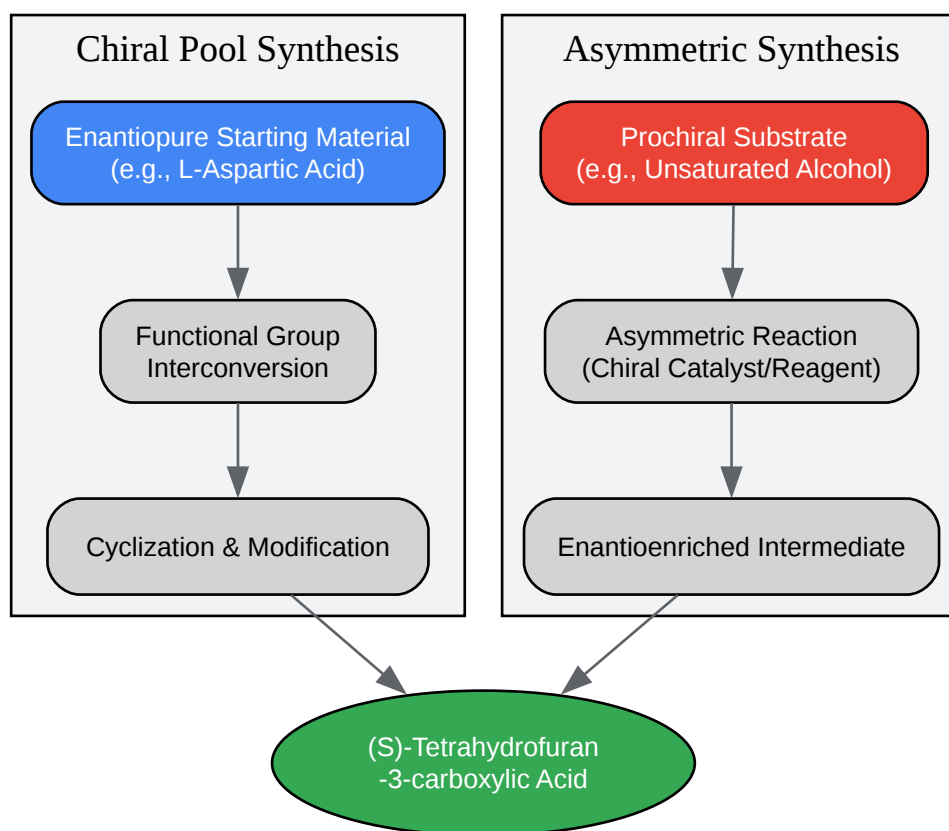
Protocol 1: Chiral Pool Synthesis of (S)-Tetrahydrofuran-3-carboxylic Acid from L-Aspartic Acid

This protocol outlines a plausible multi-step synthesis starting from the readily available and inexpensive chiral building block, L-aspartic acid. The key transformations involve the conversion of the amino group to a hydroxyl group, reduction of the carboxylic acids, and

subsequent cyclization and oxidation to yield the target molecule. This route leverages the inherent stereochemistry of the starting material to ensure the desired (S)-configuration in the final product.^{[2][3]}

Logical Workflow for Synthesis from L-Aspartic Acid





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